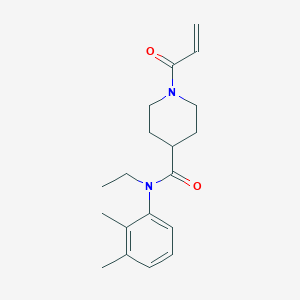
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide, also known as URB597, is a synthetic compound that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in pain sensation, appetite, and mood regulation. URB597 has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and addiction.
Mécanisme D'action
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide acts as a selective inhibitor of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are involved in pain sensation, appetite, and mood regulation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids in the body, which can lead to analgesic and anxiolytic effects. It has also been shown to reduce the reinforcing effects of drugs of abuse, which may make it a potential treatment for addiction. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is highly selective for FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to be well-tolerated in animal studies, which makes it a safe compound to use in experiments. However, this compound has limitations in that it is not specific to any particular endocannabinoid, which can make it difficult to study the effects of individual endocannabinoids.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide. One potential application is in the treatment of pain, as this compound has been shown to have analgesic effects in preclinical models. Another potential application is in the treatment of addiction, as this compound has been shown to reduce the reinforcing effects of drugs of abuse. Further research is needed to determine the safety and efficacy of this compound in human clinical trials. Additionally, future research may focus on developing more selective inhibitors of FAAH that can target specific endocannabinoids.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethylphenylacetic acid and ethyl 4-piperidone-3-carboxylate. The final step involves the addition of prop-2-enoyl chloride to the piperidine ring. The synthesis of this compound has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to increase endocannabinoid levels in the brain, which can lead to analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of addiction, as it can reduce the reinforcing effects of drugs of abuse.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-18(22)20-12-10-16(11-13-20)19(23)21(6-2)17-9-7-8-14(3)15(17)4/h5,7-9,16H,1,6,10-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIODHPBUGBEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1C)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)

![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)
![1-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7450412.png)

![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)
